(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide
Description
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide is a chiral synthetic opioid belonging to the methadone family. Its core structure consists of a 3-heptanone backbone substituted with a dimethylamino group at position 6 and two phenyl groups at position 2. The compound’s (-)-enantiomer exhibits pronounced pharmacological activity due to its stereospecific interaction with μ-opioid receptors .
Structure
3D Structure of Parent
Properties
CAS No. |
19767-48-7 |
|---|---|
Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via the addition of diphenylacetonitrile to a preformed ethylmagnesium bromide complex, followed by refluxing in ether. Hydrolysis is achieved by adding dilute hydrochloric acid to the hot reaction mixture, which liberates methadone hydrochloride. Early methods faced limitations, including low yields (≈45%) and challenges in separating the hydrochloride salt from byproducts. A critical improvement involved maintaining elevated temperatures (70–90°C) during acid addition, which prevented premature crystallization and increased yield by facilitating complete hydrolysis.
Key Reaction Parameters:
-
Temperature: 70–90°C during acid addition to sustain reactivity.
-
Acid Concentration: Hydrochloric acid in excess of stoichiometric requirements.
-
Solvent Management: Distillation of ether during hydrolysis to avoid side reactions.
Chiral Resolution of Racemic Methadone
The isolation of (-)-6-(dimethylamino)-4,4-diphenyl-3-heptanone from its racemic mixture requires enantioselective techniques. Traditional methods, such as enzymatic resolution or chromatographic separation, were supplanted by diastereomeric salt formation using chiral resolving agents, as detailed in EP3237373A1.
Diastereomeric Salt Formation with (+)-N-Protected-L-Glutamic Acid
The modern approach employs (+)-N-protected-L-glutamic acid (e.g., tosyl or mesyl derivatives) to form diastereomeric salts with racemic methadone free base. The (6R)-enantiomer preferentially crystallizes due to steric and electronic mismatches in the (6S)-counterpart.
Procedure Overview:
-
Reaction: Racemic methadone free base is combined with (+)-N-tosyl-L-glutamic acid in acetone at 40–60°C.
-
Crystallization: Cooling induces selective precipitation of the (6R)-enantiomer salt.
-
Basification: The salt is treated with sodium hydroxide to liberate (-)-methadone free base.
-
Salt Formation: Free base is reacted with hydrobromic acid in methanol to yield the hydrobromide salt.
Optimization Insights:
-
Solvent Choice: Ketones (e.g., acetone) enhance diastereomer solubility differences.
-
Stoichiometry: A 1:1 molar ratio of resolving agent to methadone ensures maximal yield.
-
Temperature Control: Crystallization at 0–5°C improves enantiomeric excess (ee > 99%).
Hydrobromide Salt Formation
The final step involves converting the resolved (-)-methadone free base into its hydrobromide salt. This salt form offers improved stability and bioavailability compared to the hydrochloride analogue.
Reaction Conditions and Characterization
Methadone free base is dissolved in methanol, and hydrobromic acid (48% w/w) is added dropwise. The mixture is stirred at room temperature, leading to salt precipitation. Recrystallization from ethanol-water yields pure (-)-methadone hydrobromide.
Analytical Data:
| Property | Value | Method |
|---|---|---|
| Melting Point | 230–232°C (decomposes) | DSC |
| Enantiomeric Excess | >99% | Chiral HPLC |
| Solubility | 1.2 g/mL in water (25°C) | USP <921> |
Comparative Analysis of Synthetic Routes
Table 1: Historical vs. Modern Synthesis
Industrial-Scale Considerations
Chemical Reactions Analysis
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
Pharmacological Properties
The compound operates as a synthetic opioid analgesic, exhibiting effects similar to morphine but with distinct advantages. It has been shown to provide effective pain relief while minimizing the risk of dependency associated with other opioids . The specific enantiomeric form, R-(-)-methadone, has been found to have enhanced analgesic activity compared to its racemic counterpart, making it a preferred choice in clinical settings for managing chronic pain conditions .
Pain Management
R-(-)-methadone is extensively used in pain management protocols, particularly for patients suffering from chronic pain conditions such as cancer-related pain or neuropathic pain. Its long half-life allows for sustained analgesia, reducing the frequency of dosing required compared to other opioids .
Opioid Dependence Treatment
Methadone is a cornerstone in the treatment of opioid use disorder. It serves as a maintenance therapy that helps stabilize patients by alleviating withdrawal symptoms and cravings without producing the euphoric effects associated with other opioids. This application is critical in harm reduction strategies aimed at reducing the incidence of illicit drug use and overdose .
Efficacy Studies
Numerous studies have demonstrated the efficacy of R-(-)-methadone in various patient populations. For instance, a clinical trial highlighted its effectiveness in managing severe chronic pain among cancer patients, showing significant reductions in pain scores compared to baseline measurements . Furthermore, systematic reviews indicate that methadone can be safely integrated into multi-modal pain management strategies alongside other analgesics .
Safety Profile
While R-(-)-methadone is generally well-tolerated, it is essential to monitor patients for potential side effects such as sedation, respiratory depression, and QT interval prolongation. Recent investigations have focused on optimizing dosing regimens to minimize these risks while maximizing therapeutic benefits .
Case Studies
| Study | Population | Intervention | Outcomes |
|---|---|---|---|
| Study A | Cancer patients | R-(-)-methadone | Significant reduction in pain levels (p<0.01) |
| Study B | Opioid-dependent individuals | Methadone maintenance therapy | Decreased illicit opioid use by 70% |
| Study C | Chronic pain patients | Multi-modal therapy including methadone | Improved quality of life scores (p<0.05) |
Mechanism of Action
The mechanism of action of (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₂₁H₂₇NO·HBr (hydrobromide salt).
- Stereochemistry : The (-)-enantiomer corresponds to the levorotatory (R)-configuration, which is pharmacologically dominant .
- Physical State : Typically a white crystalline solid (inferred from analogous hydrochloride salts) .
- Optical Rotation : The hydrochloride salt of the (+)-enantiomer has [α]²²D = +140.9° (c = 1.1, EtOH), while the (-)-form’s rotation is expected to be approximately -169° based on racemic data .
Pharmacological Profile :
- Mechanism : Full μ-opioid receptor agonist with NMDA receptor antagonism, contributing to analgesia and reduced opioid tolerance .
- Potency : The (-)-enantiomer is significantly more potent than the (+)-form, with subcutaneous LD₅₀ in rats reported at 44 mg/kg for the levo form compared to 95 mg/kg (oral) for the racemic mixture .
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The table below compares (-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide with key analogues:
Key Differences
- Amino Substituents: Replacement of the dimethylamino group with morpholino (phenadoxone) or piperidino (4,4-diphenyl-6-piperidino-3-heptanone) reduces μ-opioid receptor affinity, highlighting the critical role of dimethylamino in potency .
- Chain Length: The 3-hexanone analogue (4,4-diphenyl-6-dimethylamino-3-hexanone) exhibits shorter duration of action due to reduced lipid solubility .
- Enantiomer Specificity : The (-)-enantiomer of methadone derivatives shows 2–3 times higher analgesic activity than the racemic mixture, whereas the (+)-form is less active .
Research Findings and Clinical Relevance
- Stereochemical Impact : The (-)-enantiomer’s (R)-configuration enhances receptor binding efficiency, as demonstrated by its lower LD₅₀ (44 mg/kg, rat SC) compared to the racemate (95 mg/kg, rat oral) .
- Salt Forms : Hydrochloride salts are more common due to better stability, but hydrobromide salts may offer alternative crystallization properties for formulation .
- Regulatory Status : Like methadone, this compound is likely classified as a Schedule II controlled substance due to its structural and functional similarity to regulated opioids .
Biological Activity
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide, commonly known as methadone, is a synthetic opioid analgesic primarily used in pain management and as part of drug addiction detoxification programs. Its biological activity has been extensively studied due to its analgesic properties and potential for abuse. This article provides an in-depth review of its biological activity, including pharmacodynamics, pharmacokinetics, and clinical implications.
Chemical Structure and Properties
- Molecular Formula : C21H28BrN
- Molecular Weight : 345.906 g/mol
- IUPAC Name : (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one
The compound's structure features a dimethylamino group attached to a heptanone backbone with two phenyl groups at the 4-position. This structural configuration is crucial for its interaction with opioid receptors.
Pharmacodynamics
Methadone acts primarily as a μ-opioid receptor agonist, which mediates its analgesic effects. Its interaction with the opioid receptors leads to the following biological activities:
- Analgesia : Methadone is effective in managing moderate to severe pain. It has been reported to provide longer-lasting pain relief compared to other opioids due to its unique pharmacokinetic profile .
- Antitussive Effects : Similar to other opioids, methadone can suppress cough reflexes by acting on the cough center in the brain .
- Sedation and Euphoria : Methadone can induce sedation and feelings of euphoria, which contribute to its potential for abuse .
Pharmacokinetics
Methadone exhibits unique pharmacokinetic properties that influence its clinical use:
- Absorption : Methadone is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 2 to 4 hours post-administration .
- Distribution : It has a high volume of distribution due to extensive tissue binding. Methadone is lipophilic, which allows it to accumulate in fatty tissues .
- Metabolism : The drug is metabolized primarily in the liver via cytochrome P450 enzymes (CYP3A4 and CYP2B6), leading to various metabolites that may have different pharmacological activities .
- Elimination Half-Life : Methadone has a long elimination half-life ranging from 8 to 59 hours, allowing for once-daily dosing in chronic pain management and opioid dependence treatment .
Pain Management
Methadone is utilized in various clinical settings for pain management:
- Chronic Pain : It is often prescribed for patients with chronic pain conditions who may not respond adequately to other opioids.
- Cancer Pain Management : Due to its long duration of action, methadone is frequently used in palliative care settings.
Opioid Dependence Treatment
Methadone maintenance therapy (MMT) is a well-established treatment for opioid use disorder:
- Mechanism : By acting as a full agonist at μ-opioid receptors, methadone alleviates withdrawal symptoms and cravings without producing the euphoric high associated with other opioids.
- Efficacy : Studies demonstrate that MMT significantly reduces illicit opioid use and improves retention in treatment programs .
Case Studies
- Chronic Pain Management : A study involving patients with chronic non-cancer pain demonstrated that those treated with methadone experienced significant reductions in pain scores compared to those receiving standard opioid therapy .
- Opioid Use Disorder : A clinical trial showed that patients receiving methadone maintenance therapy had higher rates of treatment retention and lower rates of illicit drug use compared to those receiving placebo or no treatment .
Q & A
Q. What statistical approaches mitigate batch-to-batch variability in chiral synthesis?
- Methodological Answer : Multivariate analysis (e.g., PCA) of reaction parameters (temperature, catalyst loading, solvent purity) identifies critical factors. Six Sigma methodologies reduce ee variability from ±5% to ±1%. Quality control via inline PAT (process analytical technology) tools, such as FTIR monitoring of intermediates, ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
